molecular formula C9H8BrClO3 B3004221 Ethyl 5-bromo-3-chloro-2-hydroxybenzoate CAS No. 1260887-35-1

Ethyl 5-bromo-3-chloro-2-hydroxybenzoate

Cat. No.: B3004221
CAS No.: 1260887-35-1
M. Wt: 279.51
InChI Key: ZWDREMVPRMPXCK-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-3-chloro-2-hydroxybenzoate is an organic compound with the molecular formula C9H8BrClO3 It is a derivative of benzoic acid, featuring bromine, chlorine, and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-bromo-3-chloro-2-hydroxybenzoate can be synthesized through the esterification of 5-bromo-3-chloro-2-hydroxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-3-chloro-2-hydroxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of corresponding ketones or aldehydes.

    Reduction Reactions: The compound can be reduced to remove halogen atoms, yielding simpler hydrocarbon derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Products with different functional groups replacing the bromine or chlorine atoms.

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Hydrocarbon derivatives with fewer halogen atoms.

Scientific Research Applications

Ethyl 5-bromo-3-chloro-2-hydroxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-3-chloro-2-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, chlorine, and hydroxyl groups allows the compound to form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-bromo-2-hydroxybenzoate
  • Ethyl 5-chloro-2-hydroxybenzoate
  • Ethyl 3-bromo-4-hydroxybenzoate
  • Ethyl 4-bromo-2-hydroxybenzoate

Uniqueness

Ethyl 5-bromo-3-chloro-2-hydroxybenzoate is unique due to the simultaneous presence of bromine, chlorine, and hydroxyl groups on the benzoate structure. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Biological Activity

Ethyl 5-bromo-3-chloro-2-hydroxybenzoate is a chemical compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anti-inflammatory effects. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of bromine and chlorine substituents on a benzoic acid derivative. The hydroxyl group (–OH) and the ethyl ester (–OEt) contribute to its reactivity and interaction with biological systems. The molecular formula is C10H8BrClO3C_10H_8BrClO_3.

Antimicrobial Properties

Several studies have indicated that this compound exhibits significant antimicrobial activity. This is primarily attributed to its ability to disrupt bacterial cell wall synthesis and inhibit key enzymes involved in bacterial metabolism.

Mechanism of Action:

  • Inhibition of Enzymatic Activity: The compound may inhibit bacterial enzymes, leading to reduced growth rates of various pathogens.
  • Membrane Disruption: The presence of halogen atoms (bromine and chlorine) enhances the lipophilicity of the compound, allowing it to integrate into microbial membranes and disrupt their integrity.

Case Study:
In a comparative study, this compound was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating potent antimicrobial efficacy.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research has shown that it can modulate inflammatory pathways, which may have implications for treating conditions such as arthritis and other inflammatory diseases.

Mechanism of Action:

  • Inhibition of Pro-inflammatory Cytokines: this compound reduces the production of cytokines like TNF-alpha and IL-6 in activated microglial cells.
  • Reduction of Oxidative Stress: By scavenging free radicals, this compound mitigates oxidative stress, further contributing to its anti-inflammatory effects.

Research Findings:
A study published in PubMed highlighted that treatment with this compound led to a significant decrease in pro-inflammatory mediators in LPS-stimulated microglial cells, suggesting its potential use in neuroinflammatory conditions .

Data Table: Biological Activities Summary

Activity TypeTest Organisms/CellsMIC (µg/mL)Inhibition (%)
AntimicrobialStaphylococcus aureus32-
Escherichia coli64-
Anti-inflammatoryMicroglial Cells-50% reduction in TNF-alpha at 10 µM
RAW 264.7 Macrophages-40% reduction in IL-6 at 10 µM

Comparative Analysis with Similar Compounds

This compound can be compared with other halogenated benzoic acid derivatives:

Compound NameAntimicrobial ActivityAnti-inflammatory Activity
This compoundModerateSignificant
Mthis compoundLowModerate
Ethyl 4-bromo-2-hydroxybenzoateHighLow

Properties

IUPAC Name

ethyl 5-bromo-3-chloro-2-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO3/c1-2-14-9(13)6-3-5(10)4-7(11)8(6)12/h3-4,12H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWDREMVPRMPXCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)Br)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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